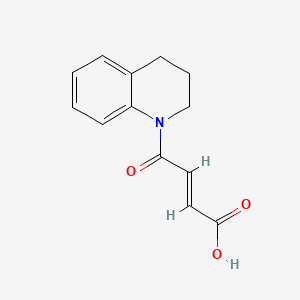
4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3,4-Dihydro-1(2H)-quinolineacetic acid . This compound is a solid and its empirical formula is C11H13NO2 .
Synthesis Analysis
While specific synthesis methods for “4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid” were not found, similar compounds like 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .科学的研究の応用
Chemistry and Biological Activities
4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a compound that falls within the broad category of phenolic acids and their derivatives, which include caffeic acid, p-coumaric acid, and chlorogenic acid among others. These compounds are significant in various scientific research areas due to their diverse biological activities. For instance, caffeic acid derivatives found in Salvia miltiorrhiza exhibit a wide array of biological activities such as antioxidant, anti-ischemia reperfusion, and antitumor properties (Jiang et al., 2005). Similarly, p-coumaric acid and its conjugates, found in various plants, show antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities, among others (Pei et al., 2016). Chlorogenic acid (CGA), a predominant isomer among caffeoylquinic acid isomers, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects (Naveed et al., 2018).
Environmental Applications
The study of phenolic acids extends into environmental science, particularly concerning the sorption behavior of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides. These studies are crucial for understanding the environmental fate of such chemicals, their interactions with soil and organic matter, and implications for herbicide application and pollution control (Werner et al., 2012).
Corrosion Inhibition
Quinoline derivatives, closely related to 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, have been studied for their applications as anticorrosive materials. Their effectiveness against metallic corrosion is significant due to their ability to form stable chelating complexes with metallic surfaces, indicating potential applications in protecting industrial equipment and infrastructure from corrosion (Verma et al., 2020).
Antioxidant Mechanisms
The antioxidant activities of phenolic acids, exemplified by caffeic acid (CA), demonstrate the potential of these compounds in mitigating oxidative stress, a key factor in numerous chronic diseases. The study of these mechanisms provides insights into the development of natural antioxidants for food preservation and health supplements (Khan et al., 2016).
作用機序
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have been found to exhibit biological and pharmacological properties . These properties include anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other 3,4-dihydroisoquinolin-1(2h)-one derivatives . These interactions could lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Biochemical Pathways
Related compounds have been found to exhibit antioomycete activity against pythium recalcitrans , suggesting that they may interfere with the biochemical pathways of this organism.
Result of Action
Related compounds have been found to exhibit biological and pharmacological properties , suggesting that this compound may have similar effects.
特性
IUPAC Name |
(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGATFOXQAAEQZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
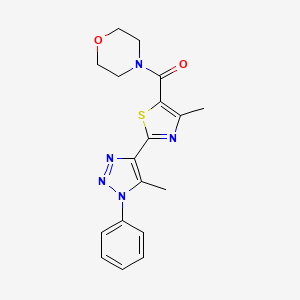
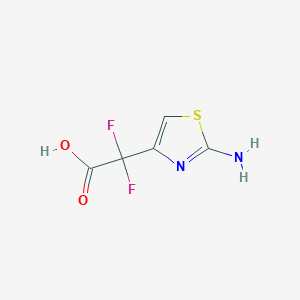
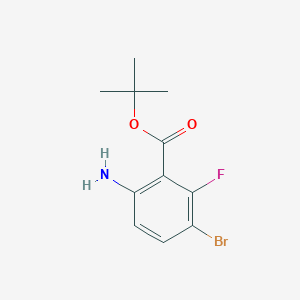
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
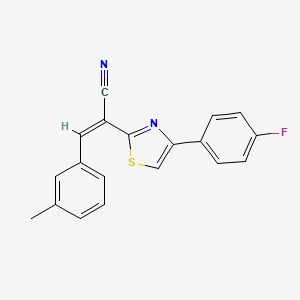
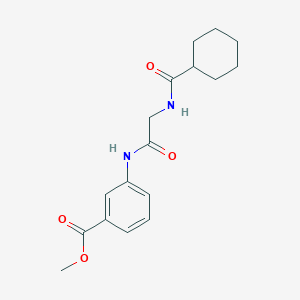

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
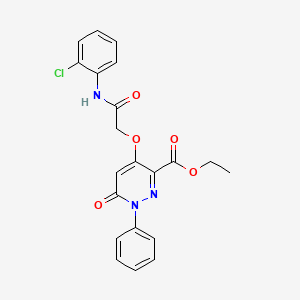
![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)